Fluridone
Overview
Description
Fluridone is an organic compound widely used as an aquatic herbicide to control invasive plants such as hydrilla and Eurasian watermilfoil . It is a colorless solid with the chemical formula C₁₉H₁₄F₃NO and a molar mass of 329.3 g/mol . This compound was first reported as a potential herbicide for cotton fields in 1976 and was registered with the United States Environmental Protection Agency in 1986 .
Mechanism of Action
Target of Action
Fluridone primarily targets the enzyme Phytoene Desaturase (PDS) . PDS is a crucial enzyme in the carotenoid biosynthetic pathway, which is responsible for the conversion of phytoene to colored carotenoids .
Mode of Action
This compound is a systemic herbicide that works by inhibiting the function of PDS . This inhibition disrupts the carotenoid biosynthetic pathway, leading to the degradation or “bleaching” of chlorophyll by sunlight . The absence of carotenoids causes degradation of chlorophyll, leading to the whitening or bleaching of plants .
Biochemical Pathways
This compound affects the carotenoid biosynthetic pathway by inhibiting the function of PDS . This disruption leads to a decrease in the production of carotenoids, which are pigments that protect chlorophyll molecules from photodegradation . As a result, chlorophyll degrades, leading to the bleaching of plants .
Pharmacokinetics
This compound is absorbed and excreted in the feces within 72 hours of oral administration to rats . In the environment, this compound breaks down over days or weeks, with the major degradation product being N-methyl formamide . It is stable to oxidation and hydrolysis, and its volatilization is insignificant . The breakdown of this compound in the aquatic environment occurs mostly through photolysis .
Result of Action
The inhibition of PDS by this compound leads to a decrease in the production of carotenoids, resulting in the degradation of chlorophyll . This causes the plants to become whitish-pink or chlorotic at growing points and die slowly . In addition, this compound can affect the accumulation of astaxanthin and growth of Haematococcus pluvialis by regulating the synthesis of carotenoids, chlorophyll, and fatty acids .
Action Environment
This compound is used to manage aquatic vegetation in fresh water ponds, lakes, reservoirs, canals, and rivers . Its effectiveness depends on the degree to which the herbicide maintains contact with plants . Rapid water movement or any dilution of this herbicide in water will reduce its effectiveness . This compound concentrations in the water were generally below the 2–5 parts per billion required for SAV control . Monitoring demonstrated that these low water concentrations were likely due to dissipation by tides, despite the use of pelleted this compound formulations marketed for flowing water environments .
Biochemical Analysis
Biochemical Properties
Fluridone interacts with the enzyme phytoene desaturase, a rate-limiting enzyme that catalyzes the conversion of phytoene to colored carotenoids . By inhibiting this enzyme, this compound disrupts the carotenoid biosynthetic pathway . This interaction is crucial for this compound’s role as a herbicide, as it leads to the degradation of chlorophyll and the bleaching of leaves .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In rice seedlings, this compound treatment resulted in leaf bleaching by decreasing pigment content . It significantly downregulated the transcription levels of leaf pigment biosynthetic and catabolic genes . In Haematococcus pluvialis, a microalga known for its high astaxanthin-producing ability, this compound significantly inhibited growth and accumulation of astaxanthin .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by inhibiting the enzyme phytoene desaturase . This inhibition disrupts the carotenoid biosynthetic pathway, leading to a decrease in carotene formation and subsequent chlorophyll degradation . In addition, this compound has been found to downregulate ABA biosynthesis genes and upregulate an ABA catabolic gene, contributing to reduced ABA levels .
Temporal Effects in Laboratory Settings
This compound’s effects change over time in laboratory settings. For instance, in a study conducted in the Sacramento-San Joaquin Delta, this compound concentrations in the water were generally below the required levels for SAV control, likely due to dissipation by tides . This compound did accumulate in sediment at concentrations hundreds of times higher than those measured in the water .
Dosage Effects in Animal Models
One study found that fishes’ livers were enlarged and their ability to catch prey decreased significantly when exposed to this compound .
Metabolic Pathways
This compound is involved in the carotenoid biosynthetic pathway . It inhibits the enzyme phytoene desaturase, disrupting the conversion of phytoene to colored carotenoids . This disruption leads to a decrease in carotene formation and subsequent chlorophyll degradation .
Transport and Distribution
This compound’s transport and distribution within cells and tissues are influenced by its strong sorbance to organic matter . In the Sacramento-San Joaquin Delta study, this compound was found to accumulate in sediment at concentrations hundreds of times higher than those measured in the water .
Subcellular Localization
Given its role as a herbicide and its mechanism of action, it can be inferred that this compound likely localizes to the chloroplasts where it can interfere with the carotenoid biosynthetic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluridone can be synthesized through a multi-step process involving the reaction of 3-(trifluoromethyl)benzaldehyde with acetophenone in the presence of a base to form 1-(3-(trifluoromethyl)phenyl)-3-phenylprop-2-en-1-one. This intermediate is then cyclized using ammonium acetate to yield this compound .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is available in both liquid formulations and slow-release solid forms .
Chemical Reactions Analysis
Types of Reactions
Fluridone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-methyl formamide as a major degradation product.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed under controlled conditions.
Substitution: Strong nucleophiles such as sodium methoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: N-methyl formamide is a significant product of this compound oxidation.
Reduction: Reduced forms of this compound, though less common, can be synthesized.
Substitution: Substituted derivatives of this compound can be obtained depending on the nucleophile used.
Scientific Research Applications
Fluridone has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Norflurazon: Another herbicide that inhibits phytoene desaturase and disrupts carotenoid biosynthesis.
Sulcotrione: Inhibits 4-hydroxyphenylpyruvate dioxygenase, affecting chlorophyll and carotenoid synthesis.
Uniqueness of Fluridone
This compound is unique in its strong binding to organic matter in sediments, limiting its transport through soil and water . This property makes it particularly effective in controlling invasive aquatic plants in various environments .
Properties
IUPAC Name |
1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO/c1-23-11-16(13-6-3-2-4-7-13)18(24)17(12-23)14-8-5-9-15(10-14)19(20,21)22/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBVHLJPRPCRSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C(=C1)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024107 | |
Record name | 1-Methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4-pyridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8024107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] Colorless solid; [MSDSonline] | |
Record name | Fluridone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5359 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility in methanol, chloroform, diethyl ether: >10 g/L; in ethyl acetate: >5 g/L; in hexane: <0.5 g/L, In water, 12 mg/L at pH 7, 25 °C | |
Record name | FLURIDONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Bulk density, loose: 0.358 g/cu cm; packed: 0.515 g/cu cm | |
Record name | FLURIDONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000001 [mmHg], 0.013 mPa (9.8X10-8 mm Hg) at 25 °C | |
Record name | Fluridone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5359 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | FLURIDONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid | |
CAS No. |
59756-60-4 | |
Record name | Fluridone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59756-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluridone [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059756604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4(1H)-Pyridinone, 1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4-pyridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8024107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-4-pyridone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.269 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLURIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L0JQA61JX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FLURIDONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
154-155 °C | |
Record name | FLURIDONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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